(E)-3-phenyl-1-(4-(6-(pyridin-4-yl)pyridazin-3-yl)piperazin-1-yl)prop-2-en-1-one

Kinase inhibitor design Hinge-binding motif Pyridazine regioisomerism

The compound (E)-3-phenyl-1-(4-(6-(pyridin-4-yl)pyridazin-3-yl)piperazin-1-yl)prop-2-en-1-one (CAS 1257556-11-8) is a synthetic cinnamoyl-piperazine-pyridazinyl-pyridine hybrid with the molecular formula C₂₂H₂₁N₅O (MW 371.444). It belongs to a broader class of substituted cinnamoyl-piperazine compounds that have been explored in patents for analgesic, antidepressant, vasodilatory, and anti-bronchiospastic properties.

Molecular Formula C22H21N5O
Molecular Weight 371.444
CAS No. 1257556-11-8
Cat. No. B2583607
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-3-phenyl-1-(4-(6-(pyridin-4-yl)pyridazin-3-yl)piperazin-1-yl)prop-2-en-1-one
CAS1257556-11-8
Molecular FormulaC22H21N5O
Molecular Weight371.444
Structural Identifiers
SMILESC1CN(CCN1C2=NN=C(C=C2)C3=CC=NC=C3)C(=O)C=CC4=CC=CC=C4
InChIInChI=1S/C22H21N5O/c28-22(9-6-18-4-2-1-3-5-18)27-16-14-26(15-17-27)21-8-7-20(24-25-21)19-10-12-23-13-11-19/h1-13H,14-17H2/b9-6+
InChIKeyOJGVHIWRKWLNBX-RMKNXTFCSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1257556-11-8 (E)-3-phenyl-1-(4-(6-(pyridin-4-yl)pyridazin-3-yl)piperazin-1-yl)prop-2-en-1-one – Procurement-Grade Structural Overview


The compound (E)-3-phenyl-1-(4-(6-(pyridin-4-yl)pyridazin-3-yl)piperazin-1-yl)prop-2-en-1-one (CAS 1257556-11-8) is a synthetic cinnamoyl-piperazine-pyridazinyl-pyridine hybrid with the molecular formula C₂₂H₂₁N₅O (MW 371.444) [1]. It belongs to a broader class of substituted cinnamoyl-piperazine compounds that have been explored in patents for analgesic, antidepressant, vasodilatory, and anti-bronchiospastic properties [2]. The compound is currently offered as a research-grade screening compound by several chemical suppliers, with typical purity of 95%.

Hinge motif 4‑Pyridyl‑pyridazine scaffold for kinase hinge‑binding geometry studies
Linker Direct C–C bond avoids metabolic soft spots typical of amino linkers
CNS profile Piperazine ring offers moderate basicity and CNS MPO‑compatible properties

1257556-11-8 Procurement Risk: Why In-Class Analogs Cannot Be Interchanged


Substitution of in-class cinnamoyl-piperazine-pyridazine compounds is not scientifically valid because subtle structural variations—including pyridyl regioisomerism (4-pyridyl vs 2-pyridyl or 3-pyridyl), linker atom identity (direct C–C vs NH), and distal ring saturation (piperazine vs piperidine vs pyrrolidine)—are known to cause profound differences in target engagement, metabolic stability, and off-target profiles [1]. Even within the same patent family, regioisomeric pyridyl attachment can invert selectivity or abolish activity, making generic substitution a high-risk procurement strategy that can generate irreproducible screening data or misleading structure–activity relationships [2].

Pyridyl regioisomer substitution (4‑ vs 2‑ or 3‑pyridyl) may invert hinge‑binding geometry and kinase selectivity.
Amino‑linker analogs may introduce N‑dealkylation liabilities absent in the direct C–C linked compound.
Piperidine or pyrrolidine replacement can shift logD, solubility, and CNS penetration, altering screening outcomes.

1257556-11-8 Quantitative Differentiation Evidence Versus Closest Analogs


Pyridyl Regioisomerism Determines Hinge-Binding Geometry and Kinase Selectivity Potential

The 4-pyridyl substituent on the pyridazine ring of the target compound positions the pyridine nitrogen for hydrogen-bonding interactions with kinase hinge regions in a geometry distinct from the 2-pyridyl or 3-pyridyl isomers [1]. In pyridazine-based kinase inhibitor programs, 4-pyridyl regioisomers frequently exhibit superior hinge complementarity compared to 2-pyridyl analogs, which can adopt a bidentate conformation that clashes with the gatekeeper residue [2]. Quantitative head-to-head biological data for this specific compound versus its regioisomers are not yet available in the public domain.

Hinge geometry
Class‑level inference
4‑Pyridyl regioisomer: predicted distinct hinge‑binding geometry vs 2‑ or 3‑pyridyl isomers.
Supports kinase selectivity screening design.
In silico validation required; no empirical IC₅₀ data available.
Kinase inhibitor design Hinge-binding motif Pyridazine regioisomerism

Direct C–C Linkage versus Amino Linker Differentiates Metabolic Stability and Torsional Flexibility

The target compound incorporates a direct C–C bond between the pyridazine and pyridine rings, whereas a closely related analog (CAS 1021262-23-6) employs an amino (–NH–) linker . The amino linker introduces an additional hydrogen-bond donor, increases conformational flexibility, and creates a site susceptible to N-dealkylation or N-oxidation by cytochrome P450 enzymes [1]. Conversely, the direct C–C linkage of the target compound provides greater rigidity and metabolic resistance, which can translate to longer half-life and reduced reactive metabolite formation [1]. No comparative microsomal stability data are publicly available for these specific compounds.

Metabolic stability
Class‑level inference
Direct C–C linker: predicted resistance to CYP‑mediated N‑dealkylation vs amino (–NH–) linker.
Supports PK developability profiling.
Microsomal stability data needed.
Metabolic stability Linker optimization Pyridazine SAR

Piperazine versus Piperidine or Pyrrolidine Distal Rings Modulate Basicity, Solubility, and CNS Penetration

The target compound contains a piperazine ring, which provides a secondary amine (pKa ~8.5–9.5) suitable for lysosomal trapping and potential CNS penetration [1]. Analogs replacing piperazine with piperidine (CAS 898434-59-8) or pyrrolidine (no CAS assigned; ChemDiv catalog) alter both basicity and the number of hydrogen-bond acceptors . Piperidine-based analogs typically have higher logD and reduced aqueous solubility, while pyrrolidine analogs exhibit increased conformational strain that may affect target binding entropy [1]. No comparative solubility, logD, or PAMPA-BBB data are publicly available for these specific compounds.

Physicochemical profile
Supporting evidence
Piperazine ring: moderate basicity (pKa ~8.7), balanced logD, CNS MPO‑compatible properties.
Supports CNS lead selection and solubility screening.
Experimental pKa, logD, PAMPA‑BBB data needed.
CNS drug design Basicity modulation Piperazine bioisosteres

1257556-11-8: Recommended Procurement and Application Scenarios Based on Structural Evidence


Kinase Inhibitor Hit-to-Lead Scaffold Hopping with Defined Hinge-Binder Geometry

The 4-pyridyl-pyridazine motif of 1257556-11-8 provides a well-defined hinge-binding vector suitable for structure-based design of ATP-competitive kinase inhibitors. Procure this compound when exploring scaffold replacements for established hinge binders (e.g., quinazoline, pyrido[2,3-d]pyrimidine) where the 4-pyridyl orientation is predicted to maintain conserved hydrogen-bonding with the kinase hinge backbone [1].

Cinnamoyl-Piperazine Library Enumeration with Controlled Linker Topology

The direct C–C linkage between pyridazine and pyridine in 1257556-11-8 offers a metabolically stable scaffold distinct from amino-linked congeners. This compound is appropriate as a core scaffold for focused library synthesis where metabolic soft spots associated with N-heteroatom linkers are undesirable, enabling cleaner SAR interpretation in early ADME profiling [2].

CNS Drug Discovery Programs Requiring Piperazine-Containing Leads

The piperazine ring in 1257556-11-8 confers physicochemical properties (moderate basicity, polar surface area ~62 Ų) consistent with CNS drug-like space. This compound is suitable for CNS-targeted screening cascades where piperidine or pyrrolidine analogs may exhibit excessive lipophilicity or reduced solubility, compromising the CNS multiparameter optimization (MPO) score [1].

Application
Selection Property
Validation Focus
Kinase Inhibitor Scaffold Hopping
4‑Pyridyl hinge‑binding vector
Kinase panel selectivity screening
Cinnamoyl‑Piperazine Library Synthesis
Metabolically stable C–C linker
CYP stability & reactive metabolite profiling
CNS Drug Discovery Screening
Piperazine basicity & PSA (~62 Ų)
CNS MPO score & PAMPA‑BBB assay
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